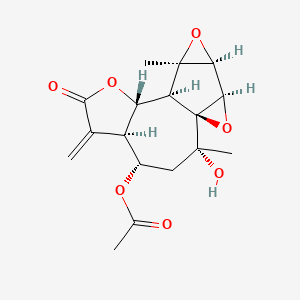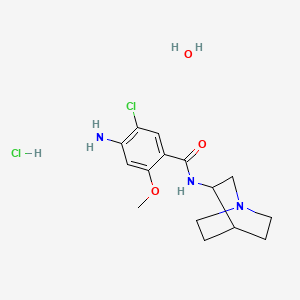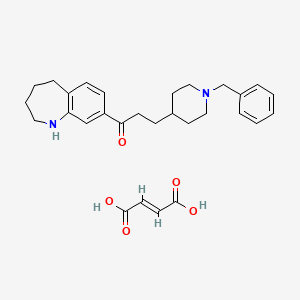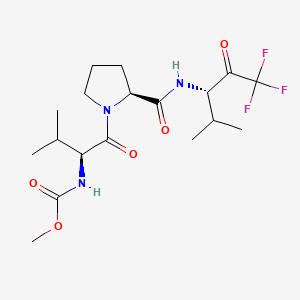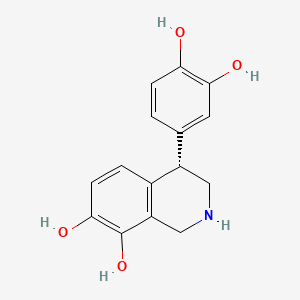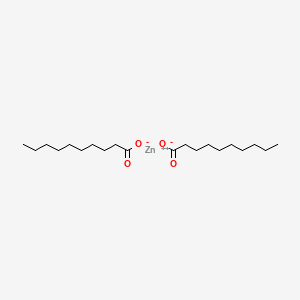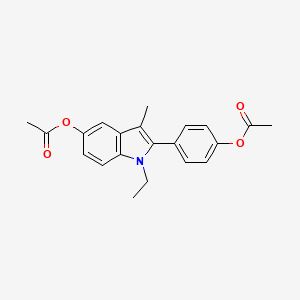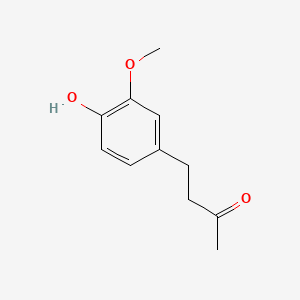
VX-702
概述
描述
VX-702 是一种小分子研究性口服抗细胞因子疗法,主要用于治疗炎症性疾病,特别是类风湿性关节炎。 它是一种高度选择性的 p38 丝裂原活化蛋白激酶 (MAPK) 抑制剂,MAPK 是参与炎症反应的关键酶 .
作用机制
VX-702 通过抑制 p38 MAPK 的活性发挥作用,p38 MAPK 是一种在产生促炎细胞因子(如肿瘤坏死因子-α、白介素-6 和白介素-1β)中起关键作用的酶。 通过阻断 p38 MAPK 的活性,this compound 有效地减少了这些细胞因子的产生,从而减轻炎症及其相关的症状 .
类似化合物:
SB203580: 另一种具有类似抗炎特性的 p38 MAPK 抑制剂。
BIRB 796: 一种高度有效的 p38 MAPK 抑制剂,用于各种研究研究。
SCIO-469: 一种选择性 p38 MAPK 抑制剂,研究其在炎症性疾病中的治疗潜力。
比较: this compound 因其对 p38 MAPK 的高选择性和口服给药的潜力而脱颖而出。 与其他一些抑制剂不同,this compound 在类风湿性关节炎的临床试验中显示出令人鼓舞的结果,使其成为进一步开发的独特候选药物 .
生化分析
Biochemical Properties
VX-702 plays a significant role in biochemical reactions, particularly in the inhibition of the p38 MAP kinase . This kinase is a part of the mitogen-activated protein kinase family, which is involved in cellular responses to cytokines and stress . This compound interacts with this kinase, inhibiting its function . This interaction is crucial in the regulation of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1-beta .
Cellular Effects
The effects of this compound on cells are primarily related to its anti-inflammatory properties. It has been shown to effectively inhibit the production of pro-inflammatory cytokines in leukemic monocyte/macrophage cells . This inhibition can lead to a decrease in inflammation and potentially alleviate symptoms in conditions such as rheumatoid arthritis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the p38 MAP kinase, thereby inhibiting its function . This inhibition effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1-beta . This mechanism of action is crucial in the potential therapeutic applications of this compound.
Temporal Effects in Laboratory Settings
While specific long-term effects of this compound in laboratory settings are not extensively documented, it has been observed that the compound shows good tolerability with three months of treatment .
Dosage Effects in Animal Models
In animal models of collagen-induced arthritis, it was found that a dosage of 0.1 mg/kg of this compound administered twice daily was equivalent in effect to a commonly used therapy for rheumatoid arthritis . Furthermore, a dosage of 5 mg/kg of this compound administered twice daily was found to be equivalent to a dose of 10 mg/kg of prednisolone administered once daily .
Metabolic Pathways
The specific metabolic pathways involving this compound are not extensively documented. Given its role as a p38 MAP kinase inhibitor, it is likely involved in the MAP kinase signaling pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively documented. Given its molecular mechanism of action, it is likely that it is transported to sites where the p38 MAP kinase is present .
Subcellular Localization
The subcellular localization of this compound is not extensively documented. Given its role as a p38 MAP kinase inhibitor, it is likely localized to areas within the cell where this kinase is present .
准备方法
合成路线和反应条件: VX-702 的合成涉及多个步骤,从核心结构的制备开始,该核心结构包括一个被各种官能团取代的吡啶环。关键步骤包括:
吡啶环的形成: 这通常通过环化反应实现。
引入氟原子: 氟化使用二乙胺基硫代三氟化物 (DAST) 等试剂进行。
酰胺键的形成: 该步骤涉及使用碳二亚胺等试剂进行偶联反应。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 确保高产率和纯度。
使用连续流动反应器: 更好地控制反应参数。
纯化技术: 例如结晶和色谱法,以达到所需的纯度水平
化学反应分析
反应类型: VX-702 经历了几种类型的化学反应,包括:
还原: 去除氧原子或添加氢原子,通常使用硼氢化钠等还原剂。
取代: 用另一个官能团取代一个官能团,通常使用亲核或亲电试剂。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤化试剂,如亚硫酰氯;亲核试剂,如胺。
主要产物: 这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于进一步研究或应用 .
科学研究应用
VX-702 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,研究 p38 MAPK 的抑制及其对各种生化途径的影响。
生物学: 研究其在细胞和动物模型中调节炎症反应的作用。
医学: 探索其作为治疗类风湿性关节炎和冠心病等炎症性疾病的潜在治疗剂。
相似化合物的比较
SB203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
BIRB 796: A highly potent p38 MAPK inhibitor used in various research studies.
SCIO-469: A selective p38 MAPK inhibitor investigated for its therapeutic potential in inflammatory diseases.
Comparison: VX-702 stands out due to its high selectivity for p38 MAPK and its potential for oral administration. Unlike some other inhibitors, this compound has shown promising results in clinical trials for rheumatoid arthritis, making it a unique candidate for further development .
属性
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
| Record name | VX-702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479543-46-9, 745833-23-2 | |
| Record name | VX 702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VX-702 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VX-702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: VX-702 functions as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform. [, ] This interaction disrupts downstream signaling pathways responsible for the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). [] By inhibiting p38 MAPK, this compound aims to suppress the inflammatory cascade. []
ANone: Unfortunately, specific details like the molecular formula, weight, and spectroscopic data for this compound are not readily available in the provided research papers. These details are often considered proprietary information by pharmaceutical companies.
A: While this compound demonstrated an ability to reduce biomarkers of inflammation in the short term, its clinical efficacy in treating rheumatoid arthritis was deemed modest in two double-blind, placebo-controlled studies. [] Response rates, measured using the American College of Rheumatology criteria (ACR20), did not achieve statistical significance at the highest doses tested. [] This suggests that p38 MAPK inhibition alone might not provide sufficient long-term suppression of chronic inflammation in this disease. []
ANone: The provided research papers do not discuss clinical trial results for this compound in the context of ACS. Therefore, we cannot draw any conclusions about its efficacy in treating this condition.
A: Research indicates that this compound does not significantly interfere with platelet aggregation, even when induced by agonists like thrombin, collagen, or U46619. [] This suggests that, unlike aspirin, this compound's inhibition of p38 MAPK does not significantly impact thromboxane production in platelets, and therefore, might not increase the risk of bleeding. []
A: Studies show that adding this compound to platelets stored in cold or thermocycled conditions for extended periods (14 days) improves various in vitro parameters and enhances their circulation in a mouse model. [] this compound reduced the expression of activation and apoptosis markers, improved mitochondrial function, and mitigated lactate accumulation. [, ] This suggests a potential for this compound to improve the quality and efficacy of platelets stored under these challenging conditions.
A: Research using a bleomycin-induced lung fibrosis model in mice suggests that MKP1, a phosphatase that dephosphorylates p38α, plays a crucial role in fibrosis resolution. [] Fibroblast-specific deletion of MKP1 hampered the spontaneous resolution of fibrosis, but this was restored by treating the mice with the p38α inhibitor this compound. [] This implies that inhibiting p38α with this compound can promote fibrosis resolution, at least in this specific context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)

